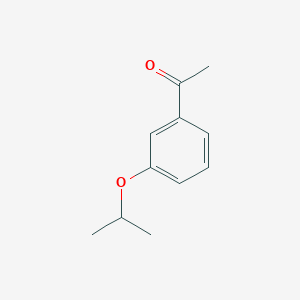
1-(3-Isopropoxyphenyl)ethanone
Vue d'ensemble
Description
1-(3-Isopropoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as phenyl ethanones. While the specific compound 1-(3-Isopropoxyphenyl)ethanone is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that could be expected from 1-(3-Isopropoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate phenyl ethanone derivatives with various reagents to introduce substituents such as alkyl, halogen, or hydroxyl groups. For instance, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)ethanone with different alcohols . This suggests that a similar approach could be used to synthesize 1-(3-Isopropoxyphenyl)ethanone by reacting a suitable 3-hydroxyphenyl ethanone with isopropanol in the presence of a base.
Molecular Structure Analysis
The molecular structure of phenyl ethanones is characterized by the presence of a carbonyl group attached to a phenyl ring. The structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as density functional theory (DFT), and compared with experimental data from techniques like X-ray diffraction (XRD) . These studies provide a detailed understanding of the molecular geometry, which is crucial for predicting the reactivity and properties of 1-(3-Isopropoxyphenyl)ethanone.
Chemical Reactions Analysis
Phenyl ethanones undergo a variety of chemical reactions, primarily centered around the reactivity of the carbonyl group. The carbonyl group can be a site for nucleophilic attack, as indicated by molecular electrostatic potential (MEP) studies showing negative charge localization . This suggests that 1-(3-Isopropoxyphenyl)ethanone could participate in reactions such as nucleophilic addition or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanones are influenced by their molecular structure. The presence of substituents affects properties like solubility, melting point, and boiling point. For example, the introduction of an isopropoxy group in 1-(3-Isopropoxyphenyl)ethanone would likely increase its hydrophobic character compared to unsubstituted phenyl ethanone. Spectroscopic techniques such as IR, UV-Vis, and NMR are commonly used to characterize these compounds . Additionally, the nonlinear optical properties and hyperpolarizabilities of related compounds have been evaluated, which could be relevant for the application of 1-(3-Isopropoxyphenyl)ethanone in materials science .
Applications De Recherche Scientifique
Fluorescent Probes in Biological Systems : A derivative of 1-(2-Hydroxyphenyl)ethanone was used to create a BODIPY-based fluorescent probe with high selectivity for hydrogen sulfide (H2S). This probe, demonstrating a sulfhydryl-specific cleavage reaction, has potential applications in studying the effects of HS− in biological systems like HCT-116 and CT-26 cells (Fang, Jiang, Sun, & Li, 2019).
Solid-Liquid Phase Equilibrium Research : Research on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone, a compound closely related to 1-(3-Isopropoxyphenyl)ethanone, in various solvents at different temperatures under atmospheric pressure has been conducted. This research is significant for understanding the properties of such compounds and their applications in separation processes (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Photoremovable Protecting Group for Carboxylic Acids : 1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a similar compound, has been introduced as a new photoremovable protecting group for carboxylic acids, indicating its potential use in photochemical applications and synthesis methods (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Lignin Degradation and Analysis : Studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase enzymes have used compounds structurally related to 1-(3-Isopropoxyphenyl)ethanone. Such research is vital for understanding lignin degradation, a critical aspect of biomass utilization and recycling (Kawai, Umezawa, & Higuchi, 1988).
Antibacterial Activity of Thiosemicarbazones : The synthesis of thiosemicarbazones derivatives from 2-hydroxy-4-isopropoxy-5-nitroacetophenone, a similar compound, demonstrated appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential in antimicrobial research (Parekh & Desai, 2006).
Lignin Depolymerization in Isopropanol : Research on lignin depolymerization to aromatic compounds in isopropanol under microwave-assisted heating has identified compounds like Ethanone, 1-(4-hydroxy-3-methoxyphenyl), which are structurally related to 1-(3-Isopropoxyphenyl)ethanone. This study contributes to understanding lignin breakdown into valuable monomers and oligomers (Liu, Li, Liu, & Shen, 2017).
Antimicrobial Activity of Isoxazoles : The synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles from 1-(5-fluoro-2-hydroxyphenyl)ethanone, a compound similar to 1-(3-Isopropoxyphenyl)ethanone, was characterized for its in vitro antimicrobial activity against various bacterial and fungal organisms, suggesting its potential in antimicrobial drug development (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Propriétés
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAYDCNYNRMAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409146 | |
| Record name | 1-(3-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxyphenyl)ethanone | |
CAS RN |
114590-73-7 | |
| Record name | 1-(3-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

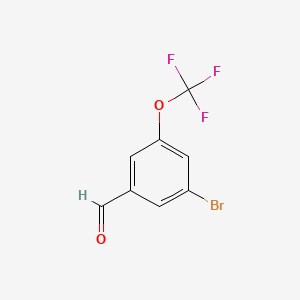
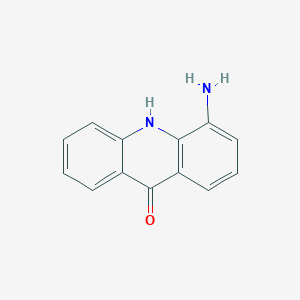
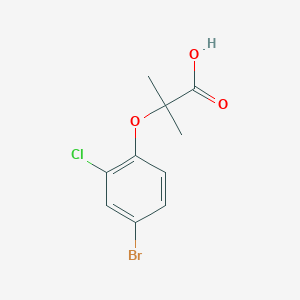

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

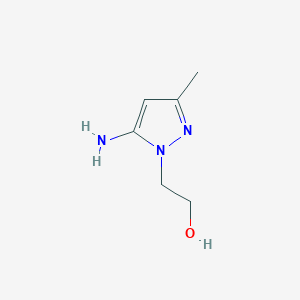
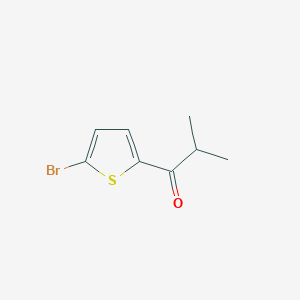
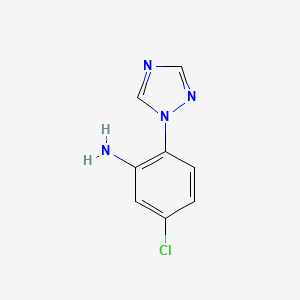




![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)